molecular formula C19H15BrN4 B11442136 6-bromo-N-(4-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

6-bromo-N-(4-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11442136
M. Wt: 379.3 g/mol
InChI Key: BDRCFMWVEHCKKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N-(4-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of bromine, methylphenyl, and pyridinyl groups in the structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(4-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of a suitable precursor, such as 2-aminopyridine, with an aldehyde or ketone under acidic or basic conditions.

    N-arylation: The N-(4-methylphenyl) group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, using 4-methylphenylboronic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or sodium methoxide (NaOMe) can be used in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: 4-methylbenzaldehyde or 4-methylbenzoic acid.

    Reduction: 6-hydro-N-(4-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine.

    Substitution: 6-azido-N-(4-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine.

Scientific Research Applications

6-bromo-N-(4-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine has been studied for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly as potential anticancer or antimicrobial agents.

    Medicine: Research into its pharmacological properties aims to identify therapeutic uses, such as targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-bromo-N-(4-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and pyridinyl groups allows for specific binding interactions, which can modulate the activity of these targets. The compound may inhibit enzyme activity, block receptor signaling, or intercalate into DNA, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-bromo-N-(4-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine lies in the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H15BrN4

Molecular Weight

379.3 g/mol

IUPAC Name

6-bromo-N-(4-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C19H15BrN4/c1-13-5-8-15(9-6-13)22-19-18(16-4-2-3-11-21-16)23-17-10-7-14(20)12-24(17)19/h2-12,22H,1H3

InChI Key

BDRCFMWVEHCKKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)Br)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.